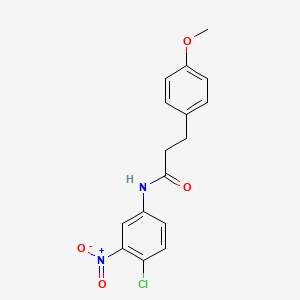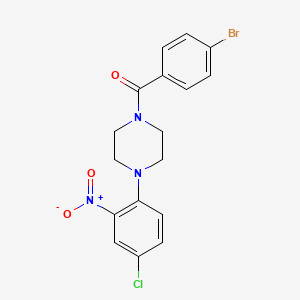![molecular formula C17H22N2OS B5118977 N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide](/img/structure/B5118977.png)
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most effective and commonly used insect repellent in the world. DEET is known for its ability to repel a wide range of insects, including mosquitoes, ticks, fleas, and flies.
Aplicaciones Científicas De Investigación
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide has been extensively studied for its insect-repelling properties. It has been used in numerous scientific studies to test the efficacy of insect repellents against different types of insects. This compound has also been studied for its potential effects on human health and the environment.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide is not completely understood. However, it is believed that this compound works by interfering with the olfactory receptors of insects, making them unable to detect the presence of humans or other animals. This compound may also interfere with the ability of insects to locate their hosts by disrupting their ability to detect carbon dioxide and lactic acid.
Biochemical and Physiological Effects:
This compound has been shown to have a low toxicity in humans and other mammals. However, it can cause skin irritation in some individuals. This compound has been shown to affect the nervous system of insects, causing them to become disoriented and unable to locate their hosts. This compound has also been shown to affect the behavior of some insects, causing them to avoid treated areas.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide is a widely used insect repellent and has been extensively studied for its insect-repelling properties. It is a useful tool for researchers studying the behavior of insects and their interactions with humans and other animals. However, this compound has limitations in lab experiments, as it can interfere with the behavior of insects and affect the results of experiments.
Direcciones Futuras
There are several future directions for research on N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide. One area of research is the development of new insect repellents that are more effective and less toxic than this compound. Another area of research is the study of the long-term effects of this compound on human health and the environment. Additionally, researchers may explore the potential use of this compound as a tool for studying the behavior of insects and their interactions with humans and other animals.
Conclusion:
This compound is a widely used insect repellent that has been extensively studied for its insect-repelling properties. It is a useful tool for researchers studying the behavior of insects and their interactions with humans and other animals. This compound has a low toxicity in humans and other mammals, but can cause skin irritation in some individuals. While this compound has limitations in lab experiments, it remains a valuable tool for researchers. Future research on this compound may focus on the development of new insect repellents, the long-term effects of this compound on human health and the environment, and the potential use of this compound as a tool for studying the behavior of insects.
Métodos De Síntesis
N,N-diethyl-2-[(4-methyl-2-quinolinyl)thio]propanamide can be synthesized using a variety of methods, including the reaction between N,N-diethylthiourea and 4-methyl-2-chloroquinoline. The reaction is carried out in the presence of a base and a solvent such as ethanol or acetonitrile. The resulting product is then purified using column chromatography.
Propiedades
IUPAC Name |
N,N-diethyl-2-(4-methylquinolin-2-yl)sulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2OS/c1-5-19(6-2)17(20)13(4)21-16-11-12(3)14-9-7-8-10-15(14)18-16/h7-11,13H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAORCRPJVOQKPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C(C)SC1=NC2=CC=CC=C2C(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B5118911.png)


![4'-(4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5118939.png)
![butyl 4-({[(4-tert-butylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5118946.png)
![3-chloro-N-({[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5118951.png)
![3-{[1-(3-methyl-2-butenoyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5118961.png)


![1-{2-[2-(4-ethoxyphenoxy)ethoxy]phenyl}ethanone](/img/structure/B5118985.png)

![3-methoxy-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B5119001.png)

![2-{[5-(3,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-iodophenyl)acetamide](/img/structure/B5119013.png)